molecular formula C21H29N3O3 B2663399 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide CAS No. 877633-84-6

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide

Cat. No.: B2663399
CAS No.: 877633-84-6
M. Wt: 371.481
InChI Key: ZPBSIPIEMQHJNC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide is a synthetic organic compound supplied for non-human research applications. This chemical features a distinct molecular architecture comprising a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine moiety, and a terminal butanamide chain. Compounds containing the 4-arylpiperazine structure are of significant interest in medicinal chemistry and neuroscience research due to their documented potential to interact with key neurotransmitter systems in the central nervous system . Piperazine derivatives are frequently investigated for their affinity towards various serotonin receptor subtypes, including 5-HT 1A . These receptors are implicated in the mediation of emotion and are important targets for researching conditions such as anxiety, depression, and schizophrenia . The structure-activity relationships (SAR) of similar molecules suggest that modifications to the aryl and amide components can fine-tune receptor binding affinity and selectivity, making this compound a valuable chemical tool for probing pharmacological mechanisms and designing novel research ligands . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-3-5-21(25)22-16-19(20-6-4-15-27-20)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h4,6-10,15,19H,3,5,11-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSIPIEMQHJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine–imine rearrangement is initiated by potassium hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the piperazine ring.

    Substitution: Both the furan and piperazine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the piperazine ring could lead to various piperazine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several piperazine derivatives reported in the literature. Key comparisons include:

Compound Key Features Melting Point (°C) Molecular Weight (g/mol) Biological Relevance Reference
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide (Target Compound) Butanamide chain, furan-2-yl, 4-methoxyphenylpiperazine Not reported ~451.54 (calculated) Hypothesized serotonin/MMP interactions
Compound 13 () Acetamide chain, 4-methoxyphenylpiperazine, thiazole 289–290 422.54 MMP inhibitor for anti-inflammatory activity
Compound 34 () Benzofuran-2-carboxamide, 2-methoxyphenylpiperazine, hydroxybutyl linker 239–240 (HCl salt) ~592.98 (calculated) Serotonin 1A receptor ligand
Compound 4a-e () Oxadiazole-piperazine hybrids, 4-methoxyphenylpiperazine Not reported ~410–480 (estimated) MAO inhibitors

Functional Group Variations

  • Piperazine Substitutions :

    • The 4-methoxyphenyl group in the target compound is a common substituent in analogs like Compound 13 and 4a-e , which are associated with enhanced receptor binding or enzyme inhibition . In contrast, chlorophenyl or fluorophenyl variants (e.g., Compounds 14–15 ) exhibit higher molecular weights and distinct melting points, suggesting altered crystallinity and solubility .
    • The 2-methoxyphenyl substitution in Compound 34 demonstrates the importance of methoxy positioning; ortho-methoxy groups may sterically hinder receptor interactions compared to para-substituted analogs .
  • Linker and Chain Modifications :

    • The butanamide chain in the target compound differs from the acetamide (shorter chain) in Compound 13 and the hydroxybutyl linker in Compound 34 . Longer chains (e.g., butanamide) may improve membrane permeability but reduce metabolic stability .
    • Heterocyclic replacements (e.g., thiazole in Compound 13 vs. oxadiazole in 4a-e ) influence electronic properties and binding affinities. For example, oxadiazole derivatives show stronger MAO inhibition due to enhanced π-π stacking .

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S, with a molecular weight of 482.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a furan ring and a piperazine moiety.

1. Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits inhibitory effects on protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of Mycobacterium tuberculosis. The inhibition of PtpB disrupts signal transduction pathways in macrophages, suggesting potential applications in treating tuberculosis and other infections caused by pathogenic bacteria .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in cosmetic applications to reduce hyperpigmentation. Studies have shown that derivatives of compounds similar to this compound demonstrate significant tyrosinase inhibitory activity. For instance, certain furan-chalcone derivatives exhibit IC50 values as low as 0.0433 µM, highlighting the potential for developing skin-whitening agents .

CompoundIC50 (µM)Mechanism
Compound 80.0433Mixed inhibition on tyrosinase
Kojic Acid19.97Standard control for comparison

3. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on B16F10 melanoma cells revealed that concentrations up to 20 µM did not exhibit significant cytotoxicity, allowing for further exploration of its effects on melanin production without compromising cell viability .

Case Study 1: Inhibition of Tyrosinase

A series of experiments were conducted to evaluate the tyrosinase inhibitory effects of various furan derivatives. Among these, one compound demonstrated a potent IC50 value against monophenolase activity, indicating that structural modifications significantly impact enzyme inhibition.

Case Study 2: Anti-Virulence Activity

In another study focusing on anti-virulence properties, the compound was shown to effectively inhibit PtpB activity in Mycobacterium tuberculosis, suggesting a promising avenue for therapeutic development against resistant strains .

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide, and how is purity ensured?

Methodological Answer: The compound can be synthesized via a multi-step convergent approach. Key steps include:

  • Amidation : Coupling a carboxylic acid derivative (e.g., butanamide) with a functionalized piperazine intermediate (e.g., 4-(4-methoxyphenyl)piperazine) using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., HCl salt from absolute ethanol) to achieve >95% purity .
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. Which analytical techniques are critical for characterizing this compound's structure and purity?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 441.2) .
  • Purity Assessment :
    • HPLC : Retention time consistency (>95% peak area) .
    • Melting Point : Sharp range (e.g., 209–212°C for HCl salt) .

Advanced Research Questions

Q. How can researchers assess the compound's affinity for dopamine receptors, and what conflicting data might arise?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^3H-spiperone for D2-like receptors or 3H^3H-7-OH-DPAT for D3 receptors in transfected HEK293 cells. Calculate IC50_{50} and Ki_i values .
  • Conflicting Data :
    • Discrepancies in Ki_i values may arise from assay conditions (e.g., buffer pH, membrane preparation).
    • Off-target binding to serotonin (5-HT1A_{1A}) receptors due to piperazine pharmacophore promiscuity .

Q. What strategies are effective in resolving enantiomers of this compound during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Enantiopure Intermediates : Synthesize enantiomerically pure 4-amino-1-(4-methoxyphenylpiperazin-1-yl)butan-2-ol via enzymatic resolution (e.g., lipase-mediated acylation) .
  • Challenges : Failed resolutions using tartaric acid derivatives highlight the need for tailored chiral selectors .

Q. How does the compound's metabolic stability impact its pharmacokinetic profile in preclinical models?

Methodological Answer:

  • In Vitro Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. High CLhep_{hep} (>30 mL/min/kg) indicates rapid hepatic clearance .
  • PK Studies : Administer IV/PO doses in rodents. Parameters like t1/2t_{1/2} (e.g., 2.5 hr) and oral bioavailability (<20%) guide structural optimization (e.g., adding trifluoromethyl groups for metabolic resistance) .

Data Contradiction Analysis

Example : Conflicting receptor binding data between studies may arise from:

  • Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations .
  • Stereochemical Purity : Unresolved enantiomers in racemic mixtures skewing affinity results .

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